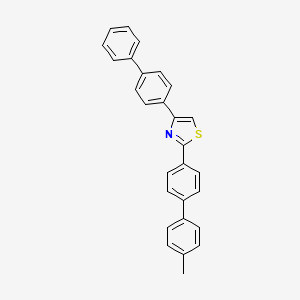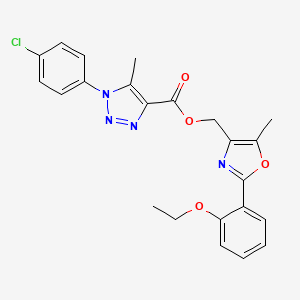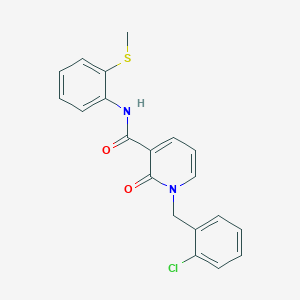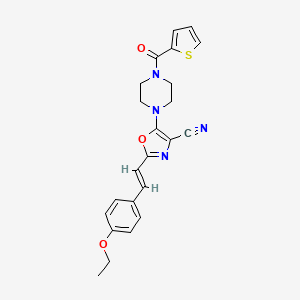
4-(4-Biphenylyl)-2-(4'-methyl-4-biphenylyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-(4-Biphenylyl)-2-(4'-methyl-4-biphenylyl)thiazole" is a thiazole derivative, which is a class of compounds known for their heterocyclic structure containing both sulfur and nitrogen within the ring. Thiazoles are of significant interest due to their diverse biological activities and their use in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of a structurally novel series of selective serotonin-3 receptor antagonists, which includes a thiazole derivative, was described using tritiated compounds and showed that these compounds could effectively penetrate the blood-brain barrier upon peripheral administration . Another study reported an efficient synthesis of 4,5-disubstituted thiazoles through a base-induced cyclization of active methylene isocyanides with methyl dithiocarboxylates, highlighting a simple and rapid method that often avoids purification steps .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for their biological activity and chemical reactivity. X-ray crystallography, NMR, MS, and IR techniques are commonly used to investigate these compounds. For example, the crystal structure of a related compound, 3-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-s-triazolo[3,4-b]-1,3,4-thiadiazole, was determined using these techniques, providing detailed information about its molecular geometry and electronic structure .
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions, often leading to the formation of novel compounds. The reactivity of a thiadiazole derivative was explored, showing that it undergoes ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form different heterocyclic compounds . This demonstrates the versatility of thiazole derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For instance, the fluorescence effects in 2-methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole were studied, showing that molecular aggregation induced by changes in pH can lead to significant changes in fluorescence emissions. This suggests that the physical properties of thiazoles can be sensitive to environmental conditions and can be used for rapid analysis of conformational changes .
Scientific Research Applications
Pharmacology and CNS Penetrability
- 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, a structurally novel serotonin-3 receptor antagonist, has been synthesized and shown to effectively penetrate the blood-brain barrier, making it a potential pharmacological tool for both in vitro and in vivo studies of this compound class (Rosen et al., 1990).
Analytical Chemistry
- Enantiomeric separation of a thiazole derivative, (±)-(RS)-4-(2-fluoro-4-biphenylyl)ethyl]-2-methylaminothiazole, has been achieved by high-performance liquid chromatography and micellar electrokinetic chromatography, highlighting the compound's potential in analytical applications (Furuta & Doi, 1995).
Corrosion Inhibition
- Thiazole derivatives have demonstrated effectiveness as corrosion inhibitors for mild steel in acid solutions, suggesting a practical application in materials science and engineering (Quraishi & Sharma, 2005).
Organic Chemistry and Catalysis
- Thiazole derivatives, including 4- and 5-methyl thiazole, have been utilized to create organic ionic liquids which promote the benzoin condensation of benzaldehyde, indicating their utility in synthetic organic chemistry (Davis & Forrester, 1999).
Anticancer Research
- Novel thiazole derivatives have been synthesized and evaluated as potent anticancer agents, demonstrating the potential of thiazole-based compounds in developing new pharmacological treatments (Gomha et al., 2017).
Antitumor and Antifilarial Agents
- Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a synthesized thiazole derivative, has shown in vivo antifilarial activity and potential as an antitumor agent (Kumar et al., 1993).
Antimicrobial and Antioxidant Activities
- Functionalized thiazoles have been synthesized and screened for their antibacterial and antioxidant activities, highlighting their potential in medicinal chemistry (Parasotas et al., 2018).
properties
IUPAC Name |
2-[4-(4-methylphenyl)phenyl]-4-(4-phenylphenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NS/c1-20-7-9-22(10-8-20)24-13-17-26(18-14-24)28-29-27(19-30-28)25-15-11-23(12-16-25)21-5-3-2-4-6-21/h2-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLFIPATVBZEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Biphenylyl)-2-(4'-methyl-4-biphenylyl)thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3008979.png)
![6-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B3008980.png)

![[(3S)-1-tert-Butoxycarbonyl-3-piperidyl]methylzinc iodide solution](/img/structure/B3008983.png)
![4-Methylsulfanyl-2-[4-(morpholine-4-sulfonyl)-2-nitro-phenylamino]-butyric acid](/img/structure/B3008984.png)
![5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride](/img/structure/B3008985.png)

![N-benzyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3008987.png)
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3008989.png)



![ethyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B3009000.png)